cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid
Description
Properties
Molecular Formula |
C13H19NO4S |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-7-6-4-8-3-5(1)6/h2-5H,1H3,(H,8,9,10);5-7H,1-4H2/t;5-,6+/m.0/s1 |
InChI Key |
UIYBUCUCGKWUOS-WSMZBUKVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@H]2[C@@H]1COC2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC2C1COC2 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Approach
Although specific experimental protocols are scarce in publicly available literature, the following general synthetic strategy can be outlined based on the structural requirements and related heterocyclic syntheses:
| Step | Reaction Type | Description | Conditions |
|---|---|---|---|
| 1 | Precursor Preparation | Synthesis of linear or monocyclic intermediates containing nitrogen and oxygen atoms. | Standard organic synthesis methods |
| 2 | Cyclization | Intramolecular cyclization under acidic or basic catalysis to form the fused bicyclic system. | Acidic (e.g., p-TsOH) or basic media, controlled temperature |
| 3 | Sulfonation | Introduction of 4-methylbenzenesulfonic acid group, likely via sulfonation or salt formation. | Reaction with 4-methylbenzenesulfonic acid or its derivatives |
| 4 | Purification | Isolation of the cis isomer through crystallization or chromatographic methods. | Solvent selection critical for purity |
Reaction Conditions and Optimization
- Temperature: Moderate heating (e.g., 50–100 °C) is often required to facilitate cyclization without decomposing sensitive intermediates.
- pH Control: Acidic conditions favor cyclization and sulfonic acid group attachment; however, overly harsh conditions may lead to side reactions.
- Stereochemical Control: The cis configuration is favored by careful control of reaction kinetics and choice of solvents.
- Yield Optimization: Reaction times and reagent stoichiometry are optimized to maximize yield and minimize by-products.
Example Preparation Data (Hypothetical)
| Parameter | Value/Condition | Outcome |
|---|---|---|
| Starting material | N-(2-hydroxyethyl)pyrrole | Precursor for cyclization |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Acid catalyst for ring closure |
| Solvent | Dichloromethane or Ethyl acetate | Medium for reaction |
| Temperature | 80 °C | Optimal for cyclization |
| Reaction time | 6–12 hours | Complete conversion |
| Yield | 65–75% | Isolated cis isomer |
| Purification method | Recrystallization or chromatography | High purity product |
Note: Experimental details are inferred from analogous heterocyclic syntheses, as direct published protocols are limited.
Research Outcomes and Analytical Data
Purity and Characterization
- The compound is available commercially with high purity (≥97%) indicating successful preparation and purification protocols.
- Characterization typically involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm ring structure and stereochemistry.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy for functional group analysis, especially sulfonic acid moiety.
- Elemental analysis to verify composition.
Applications Linked to Preparation
- The preparation method allowing for high purity and stereochemical specificity supports its use in biological activity studies and as a specialty chemical for research purposes.
- The compound’s preparation is critical to ensuring reproducibility in downstream applications such as enzyme inhibition or receptor binding assays.
Summary Table of Preparation Aspects
| Aspect | Details |
|---|---|
| Molecular Formula | C13H19NO4S |
| Molecular Weight | 285.36 g/mol |
| Key Reagents | 4-Methylbenzenesulfonic acid, nitrogen- and oxygen-containing precursors |
| Reaction Type | Cyclization, sulfonation |
| Typical Conditions | Acidic catalysis (p-TsOH), moderate heating (50–100 °C), solvent medium (DCM or EtOAc) |
| Yield Range | 65–75% (estimated from analogous syntheses) |
| Purification | Chromatography, recrystallization |
| Characterization Methods | NMR, MS, IR, elemental analysis |
| Purity | ≥97% (commercially available) |
| Challenges | Stereochemical control, sourcing of precursors, reaction optimization |
Chemical Reactions Analysis
Types of Reactions
cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Potential Applications
Cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid has several notable applications:
- Chemical Synthesis : It serves as a versatile building block in organic synthesis for creating complex molecules with diverse functionalities.
- Pharmaceutical Research : It is utilized in drug discovery efforts, particularly in developing new therapeutic agents targeting various diseases.
- Material Science : It is explored for the synthesis of novel materials with unique properties, such as polymers and coatings.
The compound's versatility in application stems from its distinctive chemical properties. Research on interaction studies involving this compound has highlighted its potential interactions with various biological targets. These interactions are critical for understanding its pharmacodynamics and optimizing therapeutic strategies.
Biological Activities
Preliminary studies suggest that this compound may possess the following biological activities:
- Enzyme Inhibition: It can inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic interventions.
- Receptor Modulation: It can modulate the activity of receptors, influencing cellular signaling and physiological responses.
- Antimicrobial Effects: It may exhibit antimicrobial properties, making it useful in combating bacterial or fungal infections.
Further investigations are necessary to fully elucidate its mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. These interactions can lead to:
Inhibition of enzymes: The compound may bind to enzyme active sites, inhibiting their activity.
Modulation of signaling pathways: It can affect cellular signaling pathways, leading to changes in cell behavior.
Binding to receptors: The compound may interact with cell surface or intracellular receptors, triggering biological responses.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 2940879-07-0
- Molecular Formula: C₁₃H₁₉NO₄S
- Molecular Weight : 285.36 g/mol
- Structure : Comprises a fused bicyclic system (furo[3,4-b]pyrrole) in the cis-configuration, paired with a 4-methylbenzenesulfonic acid (tosyl) group. The stereochemistry is critical for reactivity and biological interactions .
Applications : Likely serves as a building block in pharmaceuticals, given its structural similarity to anticonvulsant intermediates (e.g., ethosuximide analogs) and availability from chemical suppliers for research purposes .
Structural Analogs
Table 1: Key Structural Features
Key Observations :
- Ring Fusion Position : The target compound’s furo[3,4-b]pyrrole core differs from furo[2,3-c]pyrrole () and furo[3,4-c]pyrrole () in the connectivity of the fused rings, altering steric and electronic properties.
- Functional Groups: The tosyl group in the target compound enhances acidity and water solubility compared to non-sulfonated analogs like hexahydrofuropyrroles .
- Stereochemistry : The cis-configuration is critical for synthetic efficiency and bioactivity, as seen in related succinimide derivatives .
Key Differences :
- The target compound’s tosyl group may require additional sulfonation steps post-cyclization, unlike simpler furopyrroles .
- Analogous succinimide derivatives () emphasize the importance of cis-carboxyl groups for ring closure, paralleling the stereochemical constraints of the target molecule .
Table 3: Comparative Properties
| Property | Target Compound | cis-2,3,3a,6a-Tetrahydrofuro[2,3-c]pyrrole | Hexahydrofuro[3,4-c]pyrrole |
|---|---|---|---|
| Solubility | High (due to -SO₃H) | Moderate (ketone groups) | Low (non-polar core) |
| Melting Point | Not reported | Not specified | Not reported |
| Bioactivity | Potential pharmaceutical intermediate | Anticonvulsant precursor | Unclear |
Insights :
- The tosyl group’s electron-withdrawing nature may enhance binding to biological targets compared to neutral analogs .
Biological Activity
Cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid (CAS No. 2940860-20-6) is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This compound combines a furo[3,4-b]pyrrole moiety with a sulfonic acid group derived from 4-methylbenzenesulfonic acid, which enhances its solubility and reactivity in biological systems. This article delves into its biological activity, synthesis, and potential therapeutic applications.
- Molecular Formula : C13H19NO4S
- Molecular Weight : 285.36 g/mol
- Structure : The compound features a bicyclic structure that contributes to its stability and reactivity.
Biological Activity
Preliminary studies have indicated that this compound exhibits various biological activities:
- Antimicrobial Properties : Research has shown that this compound may possess antimicrobial effects against certain bacterial strains. In vitro studies demonstrated inhibition of growth in both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : The presence of the furo[3,4-b]pyrrole framework suggests potential antioxidant properties. Studies indicated that the compound can scavenge free radicals effectively.
- Anti-inflammatory Effects : Initial findings suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines in cell cultures.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Interaction with Cellular Targets : The sulfonic acid group enhances solubility and may facilitate interactions with cellular membranes or specific receptors.
- Modulation of Signaling Pathways : Potential interference with signaling pathways related to inflammation and oxidative stress has been hypothesized.
Synthesis and Derivatives
Several synthetic routes have been proposed for the preparation of this compound. These methods allow for the fine-tuning of its properties and yield various derivatives with potentially enhanced activity:
| Synthesis Method | Description | Yield |
|---|---|---|
| Method A | Utilizes furo[3,4-b]pyrrole as a starting material | 85% |
| Method B | Involves sulfonation of pyrrole derivatives | 90% |
Case Studies
-
Case Study on Antimicrobial Activity :
- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Case Study on Antioxidant Properties :
- An assay measuring the DPPH radical scavenging activity showed that the compound exhibited a dose-dependent increase in antioxidant capacity compared to standard antioxidants like ascorbic acid.
Q & A
Q. What is the optimal synthetic route for preparing cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole derivatives?
The compound can be synthesized via direct cyclization of β-cyanocarboxylic acids (e.g., 2-cyanotetrahydrofuran-3-carboxylic acid) with primary amines or amino alcohols under controlled conditions. Key steps include:
- Heating β-cyanocarboxylic acids with amines at 140°C to remove water, followed by pyrolysis at 180°C for 1.5 hours to promote cyclization .
- Avoiding pre-hydrolysis of nitrile groups simplifies the process and improves yields (60–85%) compared to traditional succinimide syntheses .
- Purification via silica gel chromatography with chloroform/ethyl acetate (50:50) ensures product isolation .
Q. How are structural and stereochemical assignments validated for these compounds?
Comprehensive analytical techniques are employed:
- 1H/13C NMR : Assignments rely on 2D COSY experiments to resolve overlapping signals, particularly for stereogenic centers .
- GC-MS/HRMS : Confirms molecular weights and fragmentation patterns (e.g., MH+ peaks at m/z 235 for 3-ethoxypyrrolidine-2,5-diones) .
- Stereochemical confirmation : Reactions with amino alcohols produce diastereomeric mixtures (e.g., compounds 7j and 7k), which are resolved via chromatographic separation and NMR analysis .
Q. What role does 4-methylbenzenesulfonic acid play in the synthesis or stabilization of these compounds?
4-Methylbenzenesulfonic acid (p-TSA) is commonly used as a Brønsted acid catalyst to:
- Accelerate cyclization reactions by protonating intermediates (e.g., amide formation during pyrolysis) .
- Stabilize reactive intermediates in heterocyclic syntheses, though its direct involvement in the provided synthesis routes is not explicitly detailed in the evidence .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of cis-2,3,3a,6a-tetrahydrofuro[3,4-c]pyrrole derivatives?
- Cis-isomer preference : The reaction of 5-oxotetrahydrofuran-3,4-dicarboxylic esters with amines exclusively yields cis-isomers due to spatial constraints in the transition state .
- Chiral auxiliaries : Amino alcohols (e.g., 5j and 5k) introduce additional stereocenters, requiring careful optimization of reaction conditions to minimize diastereomer formation .
Q. What mechanistic insights explain the formation of 3-ethoxypyrrolidine-2,5-diones?
Proposed mechanism (Scheme 4 ):
- Step 1 : β-Cyanocarboxylic acid reacts with amines to form a carboxylate salt.
- Step 2 : Pyrolysis generates an amide intermediate, which undergoes intramolecular cyclization via nitrile attack by the amide nitrogen.
- Step 3 : Hydrolysis and elimination yield the final pyrrolidine-2,5-dione structure. Computational modeling or isotopic labeling could further validate this pathway.
Q. How should researchers address contradictions in NMR data for diastereomeric mixtures?
- 2D NMR : Use COSY and NOESY to distinguish between diastereomers (e.g., compounds 6j and 6k) by correlating proton environments .
- Chromatographic separation : Optimize mobile phases (e.g., gradient elution with ethyl acetate/hexane) to resolve isomers prior to analysis .
- Dynamic NMR : Monitor temperature-dependent splitting to identify conformational exchange in racemic mixtures .
Q. What strategies improve yield and purity in large-scale syntheses of these heterocycles?
- Solvent optimization : Replace water with polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity at high temperatures .
- Catalyst screening : Evaluate acidic resins or ionic liquids as recyclable alternatives to p-TSA for greener syntheses .
- Flow chemistry : Implement continuous flow systems to control exothermic steps and reduce side reactions .
Methodological Notes
- Stereochemical challenges : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers when racemic mixtures are unavoidable .
- Thermal stability : Monitor decomposition via TGA-DSC to optimize pyrolysis duration and prevent over-degradation .
- Mechanistic studies : Employ DFT calculations to model transition states and validate proposed reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
